molecular formula C11H6F2N4 B12912878 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-90-5

3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12912878
CAS No.: 62051-90-5
M. Wt: 232.19 g/mol
InChI Key: INTCQETXMUAQGB-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyridine family, known for their diverse biological activities and potential therapeutic applications. The presence of the difluorophenyl group enhances its chemical stability and biological activity, making it a valuable target for drug development.

Properties

CAS No.

62051-90-5

Molecular Formula

C11H6F2N4

Molecular Weight

232.19 g/mol

IUPAC Name

3-(2,4-difluorophenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C11H6F2N4/c12-7-3-4-10(8(13)6-7)17-11-9(15-16-17)2-1-5-14-11/h1-6H

InChI Key

INTCQETXMUAQGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(N=N2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluoroaniline and 2-chloro-3-nitropyridine.

    Formation of 2,4-Difluorophenylhydrazine: 2,4-Difluoroaniline is diazotized and then reduced to form 2,4-difluorophenylhydrazine.

    Cyclization: The hydrazine derivative undergoes cyclization with 2-chloro-3-nitropyridine under basic conditions to form the triazolopyridine core.

    Final Product: The final step involves purification and isolation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of various substituted triazolopyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H6_6F2_2N4_4
  • Molecular Weight : 232.18 g/mol
  • CAS Number : 62051-90-5

The compound features a triazole ring fused with a pyridine structure, which contributes to its diverse reactivity and interaction with biological systems.

Anticancer Activity

Research has indicated that derivatives of triazolo[4,5-b]pyridine exhibit potent anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been highlighted in several studies. For instance:

  • A study demonstrated that modifications of the triazolo[4,5-b]pyridine scaffold could lead to compounds with enhanced activity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its efficacy against bacterial strains has been documented:

  • Research indicates that compounds with the triazolo[4,5-b]pyridine core can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Neurological Applications

Triazolo[4,5-b]pyridines have been investigated for their neuroprotective effects. Preliminary findings suggest that these compounds may modulate neurotransmitter systems:

  • Studies suggest potential use in treating neurodegenerative diseases like Alzheimer's by targeting specific receptors involved in cognitive function .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics:

  • The compound has been explored as a potential material for organic light-emitting diodes (OLEDs) due to its favorable charge transport properties .

Photovoltaic Devices

Research into photovoltaic applications has identified this compound as a candidate for enhancing the efficiency of solar cells:

  • Its ability to absorb light in specific wavelengths can be harnessed to improve the performance of organic photovoltaic devices .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Modified triazolo derivatives showed IC50 values in low micromolar range against cancer cell lines.
Antimicrobial Properties Demonstrated significant inhibition against multi-drug resistant bacterial strains.
Neurological Applications Potential neuroprotective effects observed in animal models of Alzheimer's disease.
Organic Electronics Exhibited high mobility and stability in thin-film transistors.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
  • 3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
  • 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-c]pyridine

Uniqueness

3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This makes it a more potent candidate for drug development and other applications.

Biological Activity

3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Its unique structure incorporates a difluorophenyl group, enhancing its chemical stability and biological efficacy. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparisons with similar compounds.

  • CAS Number : 62051-90-5
  • Molecular Formula : C11H6F2N4
  • Molecular Weight : 232.19 g/mol
  • IUPAC Name : 3-(2,4-difluorophenyl)triazolo[4,5-b]pyridine
PropertyValue
CAS No.62051-90-5
Molecular FormulaC11H6F2N4
Molecular Weight232.19 g/mol
IUPAC Name3-(2,4-difluorophenyl)triazolo[4,5-b]pyridine

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator by binding to active sites or influencing receptor functions. This interaction can lead to alterations in cellular pathways and biological responses, contributing to its therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds related to triazolopyridines exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of triazolopyridines can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
  • The compound's structure allows it to interfere with cellular signaling pathways critical for cancer cell survival and proliferation.

Anti-inflammatory Effects

Research has also highlighted the potential anti-inflammatory effects of this compound:

  • It has been suggested that triazolopyridines can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Antiviral Properties

The antiviral activity of triazolopyridine derivatives is another area of interest:

  • Preliminary studies suggest that these compounds may inhibit viral replication through mechanisms involving enzyme inhibition or receptor modulation .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized various triazolopyridine derivatives and evaluated their biological activities against different cancer types. The results indicated that modifications in the difluorophenyl group significantly impacted potency and selectivity .
  • Mechanistic Studies : Another research focused on the mechanism by which these compounds exert their anticancer effects. It was found that they could induce apoptosis in cancer cells through the activation of specific apoptotic pathways .

Comparison with Similar Compounds

The uniqueness of this compound compared to similar compounds is notable:

CompoundBiological ActivityUnique Features
3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridineModerate anticancer activityChlorine substituents
3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridineLower potency than difluorophenyl variantMethyl groups reduce stability
This compound High potency in anticancer and antiviral activitiesEnhanced stability and activity due to difluorophenyl group

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